
6-Octylnaphthalene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Octylnaphthalene-2-carbonyl chloride is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an octyl group attached to the naphthalene ring at the 6th position and a carbonyl chloride group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octylnaphthalene-2-carbonyl chloride typically involves the acylation of 6-octylnaphthalene. One common method is the Friedel-Crafts acylation reaction, where 6-octylnaphthalene reacts with phosgene (COCl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Octylnaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of corresponding amides, esters, and other derivatives.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: The naphthalene ring can undergo oxidation reactions to form quinones and other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Quinones: Formed through oxidation reactions.
Scientific Research Applications
6-Octylnaphthalene-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of functionalized polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in drug development and as a precursor for pharmacologically active molecules.
Mechanism of Action
The mechanism of action of 6-Octylnaphthalene-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites in other molecules, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
6-Octylnaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
6-Octylnaphthalene-2-methanol: Contains a hydroxyl group instead of a carbonyl chloride group.
6-Octylnaphthalene-2-amine: Features an amine group in place of the carbonyl chloride group.
Uniqueness
6-Octylnaphthalene-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Properties
CAS No. |
88308-36-5 |
|---|---|
Molecular Formula |
C19H23ClO |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
6-octylnaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C19H23ClO/c1-2-3-4-5-6-7-8-15-9-10-17-14-18(19(20)21)12-11-16(17)13-15/h9-14H,2-8H2,1H3 |
InChI Key |
XUZTWKTZXRXNBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


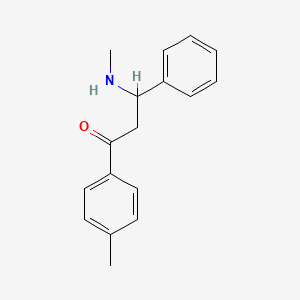

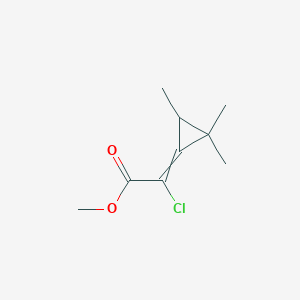
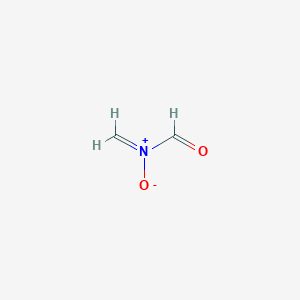
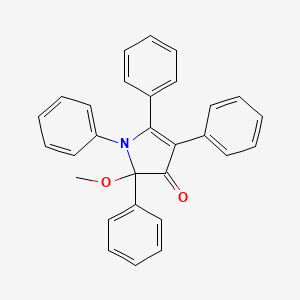
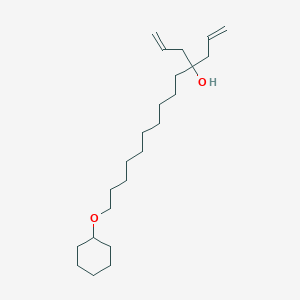
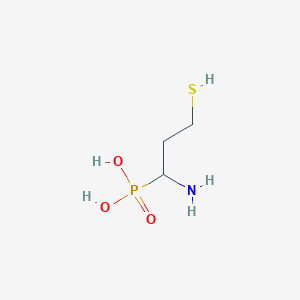
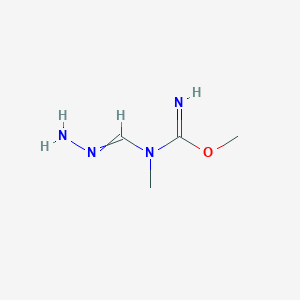
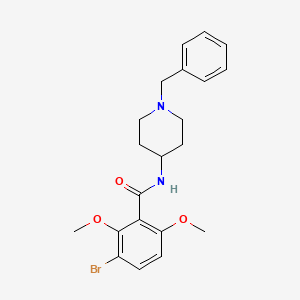
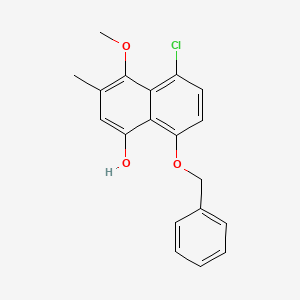
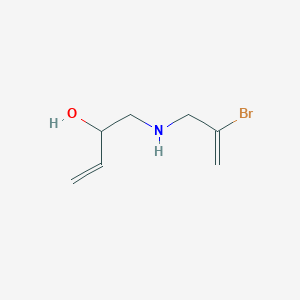


![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)
